molecular formula C15H11NO5 B11683923 2-Oxo-2-phenylethyl 4-nitrobenzoate CAS No. 7254-22-0

2-Oxo-2-phenylethyl 4-nitrobenzoate

Cat. No.: B11683923
CAS No.: 7254-22-0
M. Wt: 285.25 g/mol
InChI Key: HTUPFJNHCYKLPU-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group and a phenyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-Oxo-2-phenylethyl 2-chlorobenzoate
  • 2-Oxo-2-phenylethyl 4-methylbenzoate

Uniqueness

2-Oxo-2-phenylethyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes .

Properties

CAS No.

7254-22-0

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

phenacyl 4-nitrobenzoate

InChI

InChI=1S/C15H11NO5/c17-14(11-4-2-1-3-5-11)10-21-15(18)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2

InChI Key

HTUPFJNHCYKLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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